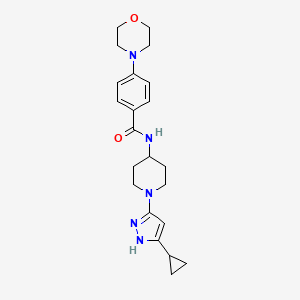

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide typically involves multiple steps, starting with the preparation of the core structures, such as the pyrazole and piperidine rings. These core structures are then linked together through various chemical reactions, including amide bond formation.

-

Step 1: Synthesis of 5-cyclopropyl-1H-pyrazole

Reagents: Cyclopropylamine, hydrazine hydrate, and an appropriate aldehyde or ketone.

Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

-

Step 2: Synthesis of 4-piperidinyl-4-morpholinobenzamide

Reagents: Piperidine, morpholine, and 4-chlorobenzoyl chloride.

Conditions: The reaction is conducted in the presence of a base such as triethylamine, in an organic solvent like dichloromethane.

-

Step 3: Coupling Reaction

Reagents: The synthesized 5-cyclopropyl-1H-pyrazole and 4-piperidinyl-4-morpholinobenzamide.

Conditions: The coupling reaction is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-methylbenzamide

- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamide

Uniqueness

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Biologische Aktivität

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other diseases. This article examines the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a piperidine moiety, and a morpholine group. Its chemical formula is C19H24N4O, indicating the presence of multiple nitrogen atoms which are crucial for its biological interactions.

The primary target of this compound is the p21-activated kinase 4 (PAK4) . The inhibition of PAK4 leads to:

- Inhibition of Cell Growth : The compound has been shown to suppress the proliferation of various cancer cell lines.

- Promotion of Apoptosis : It induces programmed cell death in cancerous cells, enhancing its potential as an anticancer agent.

- Regulation of Cytoskeleton Functions : By affecting pathways regulated by Rho family GTPases (Rac and Cdc42), the compound alters cytoskeletal dynamics, which is critical for cell movement and division.

Antiproliferative Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects. For instance, studies on related pyrazole derivatives have shown IC50 values ranging from 0.076 to 0.12 µM against various human cancer cell lines, indicating potent activity against tumor growth .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Variations in substitution patterns on the pyrazole ring significantly influence its potency. For example, modifications that enhance binding affinity to PAK4 or alter pharmacokinetic properties can lead to improved therapeutic outcomes .

Case Studies and Research Findings

- In Vitro Studies : In controlled laboratory settings, this compound was evaluated for its ability to inhibit cell growth and induce apoptosis in several cancer cell lines, including SGC-7901 and A549. Results indicated a strong correlation between PAK4 inhibition and reduced cell viability .

- In Vivo Models : Animal studies have further validated the compound's efficacy in reducing tumor size and improving survival rates when administered in therapeutic doses. These studies are crucial for understanding the potential clinical applications of this compound in oncology .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are essential for effective therapeutic use. The interaction with PAK4 implies that bioavailability may be enhanced through specific formulation strategies aimed at optimizing delivery to target tissues.

Comparative Analysis

| Compound Name | Target | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | PAK4 | Antiproliferative | TBD |

| CA-4 (Combretastatin A-4) | Tubulin | Antiproliferative | 0.016–0.035 |

| 7k (Pyrazole derivative) | Tubulin | Antiproliferative | 0.076–0.12 |

Eigenschaften

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-morpholin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c28-22(17-3-5-19(6-4-17)26-11-13-29-14-12-26)23-18-7-9-27(10-8-18)21-15-20(24-25-21)16-1-2-16/h3-6,15-16,18H,1-2,7-14H2,(H,23,28)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUOXVLNRINDGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.